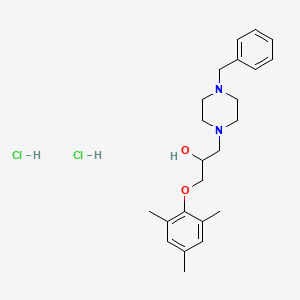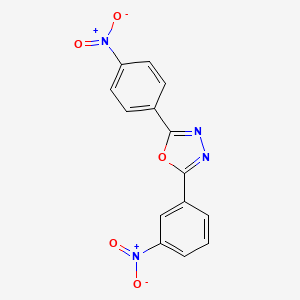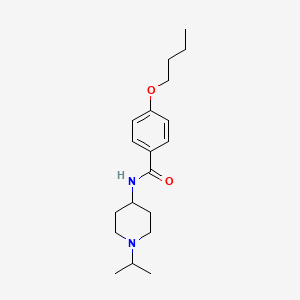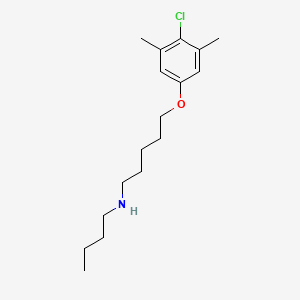
1-(4-benzyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"1-(4-benzyl-1-piperazinyl)-3-(mesityloxy)-2-propanol dihydrochloride" is a chemical compound with potential pharmacological effects, synthesized through various chemical reactions. It's part of a broader class of compounds explored for their diverse biological activities.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including optical resolution and reactions with different substituents to achieve high optical purities and desired properties. For instance, Ashimori et al. (1991) reported the synthesis of optically active derivatives with significant pharmacological effects, achieved through optical resolution using quinidine and cinchonidine (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including "this compound," can be elucidated using techniques like X-ray crystallography. Okamoto et al. (1993) described the crystal structure of a related compound, showcasing the chair conformation of the piperazine ring and the positioning of substituents (Okamoto et al., 1993).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their pharmacological profiles. These reactions include aminocarbonylation-cyclization processes to synthesize novel derivatives with potentially beneficial biological activities (Gabriele et al., 2006).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in biological systems. Detailed structural analysis helps in predicting the interaction with biological targets and potential routes of administration.
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are essential for determining the compound's utility in pharmacological applications. Studies on derivatives of piperazine highlight the importance of substituents on biological activity and receptor affinity (Mokrosz et al., 1994).
properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,4,6-trimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-18-13-19(2)23(20(3)14-18)27-17-22(26)16-25-11-9-24(10-12-25)15-21-7-5-4-6-8-21;;/h4-8,13-14,22,26H,9-12,15-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMMJRJPZWMSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5218169.png)
![1-(2-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5218180.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5218193.png)
![N-cyclopentyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5218196.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxybenzyl)-4-piperidinecarboxamide](/img/structure/B5218212.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218215.png)
![1-benzoyl-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5218218.png)




![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)